GSK8573

Description

BenchChem offers high-quality GSK8573 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK8573 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

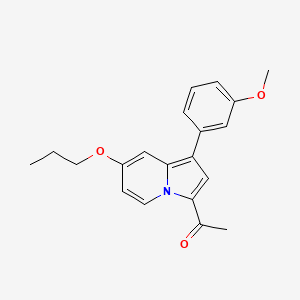

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGNWWJANJWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling GSK8573: A Technical Guide to its Role as a Negative Control in Epigenetic Research

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and molecular biology, the precision of experimental tools is paramount. This technical guide elucidates the mechanism of action of GSK8573, clarifying its crucial role not as an active pharmacological agent, but as a structurally related, inactive negative control for the potent BAZ2A and BAZ2B bromodomain inhibitor, GSK2801. Understanding the function of GSK8573 is essential for researchers in the field of epigenetics to accurately interpret experimental data and attribute biological effects to the specific inhibition of the BAZ2 bromodomains.

The Critical Role of Negative Controls in Chemical Biology

In chemical biology, a negative control is a compound that is structurally similar to an active chemical probe but is inactive against the intended biological target.[1][2] The purpose of a negative control is to distinguish the on-target effects of the chemical probe from any off-target or non-specific effects.[1][3][4] By using a well-characterized active/inactive pair, researchers can more confidently attribute an observed phenotype to the inhibition of the target protein.[1][2][5]

GSK8573: The Inactive Counterpart to GSK2801

GSK8573 has been developed and characterized as an inactive control compound for GSK2801.[6][7][8] GSK2801 is a potent and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[7][9][10] However, GSK2801 also exhibits off-target binding to the BRD9 bromodomain.[10][11][12] To dissect the biological consequences of BAZ2A/B inhibition versus BRD9 inhibition, GSK8573 was designed to be inactive against BAZ2A and BAZ2B while retaining its affinity for BRD9.[6][12]

Quantitative Binding Affinities

The following table summarizes the dissociation constants (Kd) of GSK8573 and its active counterpart, GSK2801, against various bromodomains.

| Compound | Target Bromodomain | Dissociation Constant (Kd) | Reference |

| GSK2801 | BAZ2A | 257 nM | [7][9][10] |

| BAZ2B | 136 nM | [7][9][10] | |

| BRD9 | 1.1 µM | [9][10][12] | |

| TAF1L(2) | 3.2 µM | [9][10] | |

| GSK8573 | BAZ2A/B | Inactive | [6][13] |

| BRD9 | 1.04 µM | [6][12] |

Mechanism of Action of the Active Probe, GSK2801

GSK2801 functions as an acetyl-lysine competitive inhibitor. Bromodomains are "reader" domains that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription. BAZ2A and BAZ2B are components of chromatin remodeling complexes, and their bromodomains are crucial for tethering these complexes to specific chromatin regions.[14][15]

GSK2801 competes with acetylated lysines for binding to the bromodomain pocket of BAZ2A and BAZ2B, thereby displacing these proteins from chromatin and inhibiting their function.[7][10] This can lead to alterations in gene expression. For instance, in triple-negative breast cancer models, GSK2801, in combination with BET inhibitors, has been shown to displace BRD2 from the promoters and enhancers of certain genes, leading to senescence or apoptosis.[9][16]

The signaling pathway below illustrates the role of BAZ2A/B in chromatin remodeling and how GSK2801 intervenes.

Experimental Workflow for Utilizing GSK8573 and GSK2801

To correctly attribute a cellular phenotype to the inhibition of BAZ2A/B, a specific experimental workflow should be followed. This involves comparing the effects of GSK2801 with those of GSK8573.

Detailed Experimental Protocol: Fluorescent Recovery After Photobleaching (FRAP)

A key experiment to confirm the cellular activity of GSK2801 is Fluorescent Recovery After Photobleaching (FRAP).[7][10] This technique measures the mobility of fluorescently labeled proteins in living cells.

Objective: To demonstrate that GSK2801 can displace BAZ2A from chromatin in living cells.

Methodology:

-

Cell Culture and Transfection:

-

Human cells (e.g., U2OS) are cultured under standard conditions.

-

Cells are transfected with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and BAZ2A (GFP-BAZ2A). This allows for the visualization of BAZ2A localization and dynamics within the cell nucleus.

-

-

Compound Treatment:

-

Transfected cells are treated with either GSK2801, GSK8573, or a vehicle control (e.g., DMSO) at appropriate concentrations and for a sufficient duration to allow for cellular uptake and target engagement.

-

-

FRAP Procedure:

-

Cells expressing GFP-BAZ2A are imaged using a confocal microscope.

-

A high-intensity laser is used to photobleach the GFP signal in a small, defined region of the nucleus where GFP-BAZ2A is localized to chromatin.

-

The recovery of fluorescence in the bleached region is monitored over time by acquiring images at low laser intensity.

-

-

Data Analysis:

-

The rate of fluorescence recovery is proportional to the mobility of the GFP-BAZ2A molecules.

-

If GSK2801 successfully displaces GFP-BAZ2A from the relatively immobile chromatin, the pool of mobile GFP-BAZ2A will increase, leading to a faster fluorescence recovery rate compared to vehicle-treated cells.

-

In contrast, cells treated with the inactive control, GSK8573, should exhibit a fluorescence recovery rate similar to that of the vehicle control.

-

The Significance of BRD9 Off-Target Activity

While GSK2801 is a valuable probe for BAZ2A/B, its off-target activity on BRD9 is a critical consideration.[10][11][12] BRD9 is a component of the SWI/SNF chromatin remodeling complex and has been implicated in various cellular processes, including homologous recombination-mediated DNA repair and oncogenesis in certain cancers like synovial sarcoma.[17][18]

The fact that GSK8573 retains its binding to BRD9 makes it an indispensable tool.[6][12] If a cellular phenotype is observed with GSK2801 but not with GSK8573, it strongly suggests that the effect is mediated by the inhibition of BAZ2A/B. Conversely, if both compounds elicit the same phenotype, it may be attributable to the inhibition of BRD9 or a shared, unknown off-target.

The logical relationship between these compounds and their targets is depicted below.

Conclusion

References

- 1. biorxiv.org [biorxiv.org]

- 2. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Compound GSK8573 - EUbOPEN [gateway.eubopen.org]

- 14. Binding Selectivity of Inhibitors toward Bromodomains BAZ2A and BAZ2B Uncovered by Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The bromodomain containing protein BRD-9 orchestrates RAD51-RAD54 complex formation and regulates homologous recombination-mediated repair - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK8573 Target Protein Binding Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8573 is a chemical probe widely utilized in biomedical research as an inactive control compound for its close structural analog, GSK2801. GSK2801 is a potent and selective acetyl-lysine competitive inhibitor of the bromodomains of BAZ2A and BAZ2B. Understanding the specific binding profile of GSK8573 is crucial for the accurate interpretation of experimental results where it is used to control for off-target effects of GSK2801. This technical guide provides a comprehensive overview of the target protein binding profile of GSK8573, including quantitative binding data, detailed experimental methodologies, and relevant signaling pathway diagrams.

Quantitative Binding Profile

The binding affinity of GSK8573 has been characterized against a panel of bromodomain-containing proteins. The primary interaction identified is with Bromodomain-containing protein 9 (BRD9). Notably, GSK8573 is inactive against the primary targets of its active counterpart GSK2801, namely BAZ2A and BAZ2B.

| Target Protein | Binding Constant (Kd) | Method | Reference |

| BRD9 | 1.04 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |

| BAZ2A | Inactive | Biolayer Interferometry (BLI) | [1][2] |

| BAZ2B | Inactive | Biolayer Interferometry (BLI) | [1][2] |

Table 1: Quantitative binding data for GSK8573.

Selectivity Profile

A broader screening of GSK8573 against a panel of bromodomains was conducted using Biolayer Interferometry (BLI). These experiments confirmed that GSK8573 is highly selective for BRD9, showing no significant binding to other bromodomains tested.[1] A chemoproteomic competition binding assay identified SMARCA2/4 as potential weak off-targets, with a pKd of 4.8.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of GSK8573 are provided below.

Isothermal Titration Calorimetry (ITC) for BRD9 Binding

Objective: To determine the dissociation constant (Kd) of GSK8573 for BRD9.

Methodology:

-

Sample Preparation:

-

The BRD9 protein is purified and dialyzed extensively against the experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

GSK8573 is dissolved in the same dialysis buffer to ensure a perfect buffer match and avoid heats of dilution. The final concentration of the compound is determined by accurate weighing.

-

-

ITC Instrument Setup:

-

The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated with the experimental buffer.

-

The sample cell is loaded with the BRD9 protein solution (typically at a concentration of 10-20 µM).

-

The injection syringe is loaded with the GSK8573 solution (typically at a concentration 10-fold higher than the protein concentration).

-

-

Titration:

-

A series of small injections (e.g., 2 µL) of the GSK8573 solution are made into the sample cell containing the BRD9 protein.

-

The heat change associated with each injection is measured by the instrument.

-

The titration is continued until the binding sites on the protein are saturated, and subsequent injections only produce the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin).

-

This fitting procedure yields the thermodynamic parameters of the interaction, including the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Biolayer Interferometry (BLI) for Bromodomain Selectivity Screening

Objective: To assess the selectivity of GSK8573 against a panel of bromodomain-containing proteins.

Methodology:

-

Biosensor Preparation:

-

Streptavidin-coated biosensors are hydrated in the assay buffer (e.g., PBS with 0.05% Tween-20).

-

Biotinylated bromodomain proteins are immobilized onto the surface of the streptavidin biosensors.

-

-

Assay Plate Setup:

-

A 96-well or 384-well black plate is used for the experiment.

-

Wells are filled with:

-

Assay buffer for baseline measurement.

-

GSK8573 at different concentrations for association.

-

Assay buffer for dissociation.

-

-

-

BLI Experiment:

-

The biosensors with immobilized bromodomains are first dipped into the wells containing assay buffer to establish a stable baseline.

-

The biosensors are then moved to the wells containing different concentrations of GSK8573 to measure the association phase in real-time. The change in the interference pattern, proportional to the amount of bound compound, is recorded.

-

Following the association phase, the biosensors are moved back to wells containing only assay buffer to monitor the dissociation of the compound.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response versus time) are analyzed using the instrument's software.

-

The association and dissociation curves are fitted to kinetic models to determine the on-rate (kon) and off-rate (koff) constants.

-

The dissociation constant (Kd) is calculated as the ratio of koff to kon. For a screening assay, the magnitude of the binding response at a single concentration is often used as an indicator of binding.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the cellular context of the proteins interacting with GSK8573 and the logical workflow for its use as a control compound.

Conclusion

GSK8573 serves as a well-characterized inactive control for the BAZ2A/B bromodomain inhibitor GSK2801. Its minimal off-target interactions, with the exception of weak binding to BRD9, make it an invaluable tool for dissecting the specific cellular functions of BAZ2A and BAZ2B. The detailed binding data and experimental protocols provided in this guide are intended to support researchers in the rigorous design and interpretation of their experiments.

References

GSK8573: A Technical Evaluation of its Activity as a BAZ2A/B Inhibitor

For Immediate Distribution

[CITY, STATE] – [Date] – This technical guide addresses the classification and activity of the chemical compound GSK8573 in the context of BAZ2A and BAZ2B bromodomain inhibition. Developed for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of GSK8573, including its intended purpose as a negative control, its binding profile, and a comparison with active BAZ2A/B inhibitors.

Executive Summary

Introduction to BAZ2A and BAZ2B

BAZ2A (Bromodomain Adjacent to Zinc Finger Domain 2A), also known as TIP5, and its paralog BAZ2B are key components of chromatin remodeling complexes. BAZ2A is a core subunit of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in silencing ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA methyltransferases. This process leads to the formation of heterochromatin, a condensed state of DNA that is transcriptionally silent.[1][2][3][4] The bromodomain of these proteins is a specialized module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark. The development of inhibitors targeting these bromodomains is an active area of research for potential therapeutic interventions in diseases such as cancer.[5][6][7]

GSK8573: An Inactive Control Compound

GSK8573 was designed as a negative control alongside the active BAZ2A/B inhibitor, GSK2801.[8] The purpose of such a control is to distinguish the biological effects of inhibiting the intended target (BAZ2A/B) from any off-target effects of the chemical scaffold.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data for GSK8573 and related compounds.

| Compound | Target | Assay Type | Value | Reference |

| GSK8573 | BAZ2A | Biolayer Interferometry (BLI) | Inactive | [9] |

| GSK8573 | BAZ2B | AlphaScreen | No binding observed | [8] |

| GSK8573 | BRD9 | Isothermal Titration Calorimetry (ITC) | Kd = 1.04 µM |

Table 1: Quantitative data for GSK8573 binding.

| Compound | Target | Assay Type | Value | Reference |

| GSK2801 | BAZ2A | Isothermal Titration Calorimetry (ITC) | Kd = 257 nM | [8] |

| GSK2801 | BAZ2B | Isothermal Titration Calorimetry (ITC) | Kd = 136 nM | [8] |

| GSK2801 | BAZ2B | AlphaScreen | IC50 = 0.65 µM | [8] |

| BAZ2-ICR | BAZ2A | Isothermal Titration Calorimetry (ITC) | Kd = 109 nM | [8] |

| BAZ2-ICR | BAZ2B | Isothermal Titration Calorimetry (ITC) | Kd = 170 nM | [8] |

| BAZ2-ICR | BAZ2B | AlphaScreen | IC50 = 0.26 µM | [8] |

Table 2: Quantitative data for active BAZ2A/B inhibitors.

Experimental Protocols

The determination of the binding affinities and inhibitory activities of compounds like GSK8573 and GSK2801 relies on sensitive biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.

Biolayer Interferometry (BLI)

Biolayer interferometry is a label-free optical biosensing technique used to measure real-time biomolecular interactions.

Objective: To determine the binding kinetics and affinity of a small molecule to a protein.

Methodology:

-

Immobilization: A biotinylated BAZ2A or BAZ2B protein is immobilized onto a streptavidin-coated biosensor tip.

-

Baseline: The biosensor tip is dipped into a buffer-only solution to establish a stable baseline.

-

Association: The biosensor is then moved to a solution containing the compound of interest (e.g., GSK8573 or GSK2801) at various concentrations. The binding of the compound to the immobilized protein causes a change in the optical thickness at the sensor tip, which is measured as a wavelength shift in real-time.

-

Dissociation: The biosensor is moved back to the buffer-only solution, and the dissociation of the compound from the protein is monitored as a decrease in the wavelength shift.

-

Data Analysis: The association and dissociation rate constants (kon and koff) are calculated from the binding curves. The equilibrium dissociation constant (Kd) is then determined by the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a biomolecular interaction.

Methodology:

-

Sample Preparation: The target protein (e.g., BAZ2A, BAZ2B, or BRD9) is placed in the sample cell of the calorimeter, and the ligand (e.g., GSK8573 or GSK2801) is loaded into a syringe. Both are in an identical buffer to minimize heats of dilution.

-

Titration: A series of small injections of the ligand are made into the sample cell. The heat released or absorbed upon binding is measured for each injection.

-

Data Acquisition: The heat change per injection is plotted against the molar ratio of ligand to protein.

-

Data Analysis: The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Signaling Pathways and Experimental Workflows

To provide a broader context for the role of BAZ2A and the evaluation of its inhibitors, the following diagrams illustrate the relevant biological pathway and a typical inhibitor screening workflow.

References

- 1. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nucleolar remodeling complex NoRC mediates heterochromatin formation and silencing of ribosomal gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural Analysis of Small-Molecule Binding to the BAZ2A and BAZ2B Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of a BAZ2A Bromodomain Hit Compound by Fragment Joining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of GSK8573 as a Negative Control in Bromodomain Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic research and drug discovery, the use of well-characterized chemical probes is paramount to elucidating the biological functions of specific protein targets. Equally crucial is the availability of structurally similar but biologically inactive control compounds. GSK8573 serves as a prime example of such a negative control, specifically designed and synthesized to be used in conjunction with GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. This technical guide provides an in-depth overview of the discovery, synthesis, and appropriate application of GSK8573 as a negative control in scientific investigations.

Discovery and Rationale for Synthesis

GSK8573 was developed as part of the research program that identified GSK2801 as a selective chemical probe for the BAZ2A and BAZ2B bromodomains.[1] The rationale for the synthesis of GSK8573 was to create a molecule with a chemical scaffold closely related to the active probe, GSK2801, but lacking its specific inhibitory activity against the target proteins. This allows researchers to distinguish between the on-target effects of GSK2801 and any potential off-target or non-specific effects that might arise from the chemical structure itself.

The design of GSK8573 involved a strategic modification of the substituents on the core indolizine scaffold of the active compound, GSK2801.[1] Specifically, a meta-methoxy substituted pendant phenyl group was incorporated, a modification known to reduce activity against BAZ2A and BAZ2B.[1] The resulting compound, GSK8573, was found to be inactive against BAZ2A and BAZ2B, making it an ideal negative control for experiments utilizing GSK2801.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for GSK8573 in comparison to its active counterpart, GSK2801.

Table 1: Binding Affinity (Dissociation Constant, Kd) of GSK8573 and GSK2801 for BAZ2A and BAZ2B Bromodomains

| Compound | BAZ2A Kd (nM) | BAZ2B Kd (nM) |

| GSK2801 | 257 | 136 |

| GSK8573 | Inactive | Inactive |

Data sourced from Chen et al., 2016.[1]

Table 2: Selectivity Profile of GSK8573 and GSK2801 against a Panel of Bromodomains

| Compound | Target Bromodomain | Binding Affinity (Kd) |

| GSK2801 | BAZ2A | 257 nM |

| BAZ2B | 136 nM | |

| BRD9 | 1.1 µM | |

| TAF1(L) | 3.2 µM | |

| GSK8573 | BRD9 | 1.04 µM |

| BAZ2A/B and other bromodomains | Inactive |

Data sourced from Chen et al., 2016.[1]

Experimental Protocols

Synthesis of GSK8573

The synthesis of GSK8573 is described in the primary literature by Chen et al. (2016).[1] The key step involves a Suzuki-Miyaura coupling reaction.

Procedure:

-

A mixture of 1-(1-bromo-7-propoxyindolizin-3-yl)ethanone (intermediate K, 544 mg, 1.837 mmol) and (3-methoxyphenyl)boronic acid (419 mg, 2.76 mmol) is prepared.

-

Nitrogen gas is bubbled through the mixture to create an inert atmosphere.

-

The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as sodium carbonate.

-

The reaction is typically performed in a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

The reaction mixture is heated under reflux until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final product, 1-(1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl)ethanone (GSK8573).[1]

Use of GSK8573 as a Negative Control in Cellular Assays

To confirm that the observed cellular phenotype upon treatment with GSK2801 is due to the inhibition of BAZ2A/B, a parallel experiment using GSK8573 should be conducted.

Example Protocol (based on a cellular thermal shift assay or a reporter assay):

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of GSK2801. In a parallel set of wells, treat cells with the same concentrations of GSK8573. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined period, appropriate for the biological question being investigated.

-

Assay Readout: Perform the specific assay to measure the biological effect of interest. This could be, for example, measuring changes in gene expression, protein levels, or cellular phenotype.

-

Data Analysis: Compare the dose-response curves of GSK2801 and GSK8573. A significant effect observed with GSK2801 but not with GSK8573 at the same concentrations would indicate that the effect is likely due to the specific inhibition of the target bromodomains.

Visualizations

The following diagrams illustrate the logical relationship of GSK8573 to its active counterpart and its role in experimental design.

Caption: Logical relationship between GSK2801 and GSK8573.

Caption: Experimental workflow using GSK8573 as a negative control.

References

Technical Guide: GSK8573 Bromodomain Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8573 is a crucial tool compound in chemical biology and drug discovery, serving as a structurally related but biologically inactive control for the potent and selective BAZ2A/BAZ2B bromodomain inhibitor, GSK2801.[1][2][3] The use of such a negative control is essential for validating cellular phenotypes and ensuring that observed biological effects are due to the inhibition of the intended target, not off-target effects or compound-specific artifacts. This guide provides an in-depth overview of the bromodomain selectivity of GSK8573, detailing its binding profile and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Selectivity Data

GSK8573 was designed to be inactive against the BAZ2A and BAZ2B bromodomains while retaining the core chemical scaffold of its active counterpart, GSK2801.[1][2] Its selectivity has been primarily assessed using Bio-layer Interferometry (BLI) and chemoproteomic competition binding assays.

Bio-layer Interferometry (BLI) Screening

BLI assays revealed that GSK8573 is largely inert against a broad panel of bromodomains, with a notable exception. The primary off-target of GSK8573 is Bromodomain-containing protein 9 (BRD9), for which it exhibits micromolar affinity.

| Target Bromodomain | Dissociation Constant (Kd) | Assay Notes |

| BRD9 | 1.04 µM | Determined by Isothermal Titration Calorimetry (ITC).[2] |

| BAZ2A | Inactive | No significant binding observed in BLI screening.[1] |

| BAZ2B | Inactive | No significant binding observed in BLI screening.[1] |

| Other Bromodomains | Inactive | Screened against a wide panel of bromodomains with no significant binding detected.[1] |

Chemoproteomic Competition Binding Assay

A chemoproteomic approach using an immobilized GSK2801 analogue to pull down endogenous bromodomain proteins from HuT-78 cell lysates further confirmed the selectivity profile of GSK8573. In this assay, GSK8573 showed no significant competition for binding to BAZ2A or BAZ2B. The closest off-targets identified in this assay for the active probe GSK2801 were SMARCA2 and SMARCA4, with a pKd of 4.8.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation of the selectivity data.

Bio-layer Interferometry (BLI) for Bromodomain Selectivity

BLI is a label-free optical biosensing technique that measures biomolecular interactions in real-time.

Objective: To assess the binding of GSK8573 against a panel of purified, biotinylated bromodomains.

Methodology:

-

Immobilization: Biotinylated bromodomain proteins are immobilized onto streptavidin-coated biosensors.

-

Baseline: The biosensors are equilibrated in assay buffer to establish a stable baseline.

-

Association: The biosensors are then dipped into solutions containing GSK8573 at various concentrations (e.g., 1.0 µM and 0.2 µM) to monitor the association of the compound with the immobilized bromodomain.[1][5]

-

Dissociation: Subsequently, the biosensors are moved back into assay buffer to measure the dissociation of the compound.

-

Data Analysis: The binding and dissociation curves are analyzed to determine the binding affinity (Kd).

Chemoproteomic Competition Binding Assay

This method assesses the ability of a compound to compete with an immobilized ligand for binding to endogenous proteins within a complex cellular lysate.

Objective: To determine the selectivity of GSK8573 for endogenous bromodomain proteins in a cellular context.

Methodology:

-

Affinity Matrix Preparation: An analogue of GSK2801 with a linker is synthesized and immobilized on sepharose beads.[1]

-

Cell Lysate Preparation: HuT-78 cells are lysed to produce a soluble protein extract containing endogenous bromodomain proteins.[1]

-

Competition: The cell lysate is pre-incubated with varying concentrations of GSK8573.

-

Affinity Capture: The pre-incubated lysate is then passed over the GSK2801 affinity matrix, allowing bromodomains that are not bound to GSK8573 to be captured.

-

Elution and Analysis: The captured proteins are eluted, and the relative abundance of specific bromodomains is quantified by mass spectrometry. The displacement of a particular bromodomain from the affinity matrix in the presence of GSK8573 indicates a binding interaction.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling contexts of BRD9 (the primary off-target of GSK8573) and BAZ2A/B (the intended non-targets).

Caption: BRD9 signaling pathway, highlighting its role in chromatin remodeling and transcriptional regulation.

Caption: BAZ2A/B function within the NoRC complex to mediate transcriptional silencing of ribosomal DNA.

Experimental Workflows

The following diagrams outline the workflows for the key experimental techniques used to characterize GSK8573.

Caption: Workflow for Bio-layer Interferometry (BLI) based selectivity screening.

Caption: Workflow for the chemoproteomic competition binding assay.

References

- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound GSK8573 - EUbOPEN [gateway.eubopen.org]

- 5. researchgate.net [researchgate.net]

Inactive Analogue for BAZ2 Bromodomain Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of epigenetic reader domains, particularly bromodomains, has become a critical area of research in drug discovery. Bromodomain-containing protein 9 (BRD9) and the closely related BAZ2A and BAZ2B proteins are involved in chromatin remodeling and gene regulation, making them attractive targets for therapeutic intervention. Chemical probes are invaluable tools for elucidating the biological functions of these proteins. A crucial component of any chemical probe discovery program is the development of a structurally similar but biologically inactive analogue, which serves as a negative control to ensure that observed cellular effects are due to on-target activity.

This technical guide provides an in-depth overview of the inactive analogue for the selective BAZ2A/B bromodomain probe GSK2801. We will detail the quantitative binding data, experimental protocols for key validation assays, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Active Probe and Inactive Analogue

The following tables summarize the binding affinities and cellular activities of the BAZ2A/B probe GSK2801 and its corresponding inactive analogue, GSK8573.

Table 1: In Vitro Binding Affinity of GSK2801 and GSK8573

| Compound | Target | Dissociation Constant (Kd) |

| GSK2801 | BAZ2A | 257 nM |

| BAZ2B | 136 nM | |

| BRD9 | 1.1 µM | |

| TAF1L | 3.2 µM | |

| GSK8573 | BAZ2A | Inactive |

| BAZ2B | Inactive | |

| BRD9 | 1.04 µM |

Table 2: Cellular Target Engagement

| Compound | Assay | Target | Activity |

| GSK2801 | FRAP | GFP-BAZ2A | Active (displaces from chromatin) |

| GSK8573 | FRAP | GFP-BAZ2A | Inactive (no displacement) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Inactive Analogue GSK8573 (1-(1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl)ethanone)

-

Synthesis of the indolizine core: Reaction of a 2-substituted pyridine with an α-bromo-carbonyl compound to form a pyridinium salt, followed by treatment with a base to generate the pyridinium ylide. This ylide would then undergo a 1,3-dipolar cycloaddition with an electron-deficient alkyne, such as ethyl propiolate, to form the indolizine ring system.

-

Functionalization of the indolizine: Introduction of the 7-propoxy and 1-(3-methoxyphenyl) substituents would likely be achieved through appropriate choice of starting materials for the indolizine synthesis.

-

Final acylation: A Friedel-Crafts acylation or similar reaction at the 3-position of the indolizine core with an acetylating agent would yield the final product, GSK8573.

Note: This is a generalized proposed synthesis. The exact reagents, conditions, and purification methods would require experimental optimization.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol for BAZ2B:

-

Sample Preparation:

-

Recombinant human BAZ2B bromodomain is expressed and purified. The final buffer for the protein should be 50 mM HEPES, pH 7.5, 150 mM NaCl.

-

GSK2801 and GSK8573 are dissolved in the same buffer to the desired concentration. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both the protein and ligand solutions to minimize heats of dilution.

-

-

ITC Experiment:

-

The ITC instrument (e.g., a MicroCal ITC200) is equilibrated at 25°C.

-

The sample cell is filled with a solution of BAZ2B (typically 10-20 µM).

-

The injection syringe is filled with the ligand solution (GSK2801 or GSK8573, typically 100-200 µM).

-

A series of injections (e.g., 19 injections of 2 µL) of the ligand into the protein solution are performed.

-

The heat change for each injection is measured.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using software such as Origin to determine the Kd, n, and ΔH.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format.

Protocol for BAZ2A/B:

-

Reagents:

-

His-tagged BAZ2A or BAZ2B bromodomain.

-

Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K14ac).

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

-

Assay Procedure (384-well plate format):

-

Add His-tagged BAZ2A/B and biotinylated histone peptide to the wells of the assay plate.

-

Add varying concentrations of the test compound (GSK2801 or GSK8573).

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Add Ni-Chelate Acceptor beads and incubate.

-

Add Streptavidin Donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is inversely proportional to the amount of inhibitor binding.

-

The IC50 values are determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells.

Protocol for GFP-BAZ2A:

-

Cell Culture and Transfection:

-

Human osteosarcoma (U2OS) cells are cultured in appropriate media.

-

Cells are transiently transfected with a plasmid encoding a full-length GFP-BAZ2A fusion protein.

-

-

Cell Treatment:

-

Transfected cells are treated with either GSK2801, GSK8573, or a vehicle control (e.g., DMSO) at a desired concentration for a specific time.

-

-

FRAP Imaging:

-

Live-cell imaging is performed on a confocal microscope equipped with a high-power laser for photobleaching.

-

A region of interest (ROI) within the nucleus of a GFP-BAZ2A expressing cell is selected.

-

Pre-bleach images are acquired.

-

The ROI is photobleached using a high-intensity laser pulse.

-

A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.

-

-

Data Analysis:

-

The fluorescence intensity in the bleached ROI over time is measured.

-

The data is normalized to account for photobleaching during image acquisition.

-

The half-maximal recovery time (t1/2) and the mobile fraction are calculated from the recovery curve. A faster recovery time indicates weaker binding to chromatin.

-

Mandatory Visualization

Signaling Pathway Diagram

BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes. The following diagram illustrates the key components and interactions of this pathway.

Caption: BAZ2A-mediated transcriptional silencing via the NoRC complex.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for validating a chemical probe and its inactive analogue.

An In-depth Technical Guide to the Off-Target Profile of GSK8573

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK8573 was developed as a structurally related, inactive control compound for GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains. As a negative control, the ideal characteristics of GSK8573 are a lack of significant binding to the intended targets of GSK2801 (BAZ2A/B) and a minimal off-target footprint across the broader proteome. This guide provides a comprehensive analysis of the known off-target effects of GSK8573, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. The information herein is critical for the accurate interpretation of experimental results when using GSK8573 as a negative control.

Off-Target Binding Profile of GSK8573

The primary off-target interaction identified for GSK8573 is its binding to the bromodomain of BRD9. Comprehensive screening has shown it to be largely inactive against a wide panel of other bromodomains. The quantitative data for these interactions are summarized below.

Table 1: Bromodomain Binding Affinity of GSK8573

| Target Bromodomain | Method | Quantitative Value | Reference |

| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd = 1.04 µM | [1] |

| BAZ2A | Biolayer Interferometry (BLI) | No significant binding observed | [1] |

| BAZ2B | Biolayer Interferometry (BLI) | No significant binding observed | [1] |

| Panel of 38 other bromodomains | Biolayer Interferometry (BLI) | No significant binding observed | [1] |

Note: The complete list of the 38 other bromodomains screened via BLI is detailed in the supplementary information of the primary publication by Chen et al. (2016).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of GSK8573's off-target profile are provided below.

Biolayer Interferometry (BLI) for Bromodomain Selectivity Screening

This protocol outlines the procedure used to assess the binding of GSK8573 against a panel of 40 human bromodomains.

Objective: To determine the selectivity profile of GSK8573 across a broad range of human bromodomains.

Materials:

-

Octet RED instrument (ForteBio)

-

Streptavidin (SA) biosensors

-

Biotinylated human bromodomain proteins

-

GSK8573 compound stock solution in DMSO

-

Assay Buffer: 1x PBS, 0.02% Tween-20, 1% DMSO

-

96-well microplates

Procedure:

-

Protein Immobilization:

-

Hydrate streptavidin biosensors in assay buffer for 10 minutes.

-

Immobilize biotinylated bromodomain proteins onto the biosensors by dipping them into wells containing the respective proteins at a concentration of 10 µg/mL for 600 seconds.

-

Establish a stable baseline by dipping the biosensors into assay buffer for 60 seconds.

-

-

Compound Binding Analysis:

-

Prepare a serial dilution of GSK8573 in assay buffer. For single-point screening, concentrations of 0.2 µM and 1.0 µM were used.[1]

-

Measure the association of GSK8573 to the immobilized bromodomains by dipping the biosensors into the wells containing the compound dilutions for 120 seconds.

-

Measure the dissociation of the compound by moving the biosensors back into wells containing only assay buffer for 120 seconds.

-

-

Data Analysis:

-

The binding response is measured as a shift in the interference pattern.

-

Data is analyzed using the Octet software. A significant binding event is determined by a response signal that is substantially above the baseline noise. For GSK8573, no significant binding was observed for any of the tested bromodomains except BRD9 at the tested concentrations.[1]

-

Isothermal Titration Calorimetry (ITC) for BRD9 Binding Affinity

This protocol details the method used to quantify the binding affinity of GSK8573 to the BRD9 bromodomain.

Objective: To determine the dissociation constant (Kd) of the GSK8573-BRD9 interaction.

Materials:

-

MicroCal ITC200 instrument (GE Healthcare)

-

Purified human BRD9 bromodomain protein

-

GSK8573 compound stock solution in DMSO

-

ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl

-

ITC syringe and sample cell

Procedure:

-

Sample Preparation:

-

Dialyze the purified BRD9 protein extensively against the ITC buffer.

-

Prepare a 50 µM solution of BRD9 in the final dialysis buffer.

-

Prepare a 500 µM solution of GSK8573 in the same buffer, ensuring the final DMSO concentration is matched between the protein and ligand solutions (typically ≤ 1%).

-

-

ITC Experiment Setup:

-

Load the BRD9 protein solution into the sample cell of the ITC instrument.

-

Load the GSK8573 solution into the injection syringe.

-

Set the experimental temperature to 25°C.

-

-

Titration:

-

Perform an initial injection of 0.4 µL of the GSK8573 solution, followed by 19 injections of 2 µL each at 180-second intervals.

-

The heat change upon each injection is measured.

-

-

Data Analysis:

-

The raw titration data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a one-site binding model using the Origin software provided with the instrument.

-

This analysis yields the stoichiometry (n), dissociation constant (Kd), and enthalpy of binding (ΔH). For GSK8573 binding to BRD9, a Kd of 1.04 µM was determined.[1]

-

Visualizations

Signaling Pathway Context

While GSK8573 is an inactive control, its primary off-target, BRD9, is a component of the BAF (SWI/SNF) chromatin remodeling complex. The following diagram illustrates the general role of this complex in transcriptional regulation.

Caption: Role of the BRD9-containing BAF complex in chromatin remodeling and transcription.

Experimental Workflow for Off-Target Profiling

The logical flow for characterizing the off-target effects of a compound like GSK8573 is depicted below.

Caption: Workflow for identifying and characterizing off-target interactions of GSK8573.

Conclusion

GSK8573 serves as a well-characterized negative control for its active counterpart, GSK2801. Its off-target profile is marked by a notable absence of binding to a wide array of bromodomains, with the specific and quantifiable exception of BRD9, to which it binds with micromolar affinity.[1] No significant off-target effects on other protein families, such as kinases, have been reported in the public domain. Researchers employing GSK8573 should be cognizant of its interaction with BRD9 and consider potential downstream biological consequences in BRD9-sensitive systems. The provided experimental protocols offer a framework for the independent verification of these findings and for the broader characterization of other small molecules.

References

Methodological & Application

Application Notes and Protocols for GSK8573 in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK8573 is a chemical compound frequently utilized in biomedical research as an inactive or negative control for its structurally related active counterpart, GSK2801. GSK2801 is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B, which are key components of the nucleolar remodeling complex (NoRC) involved in chromatin regulation and gene silencing. In contrast, GSK8573 exhibits minimal binding affinity for most bromodomains, including BAZ2A and BAZ2B, making it an ideal tool to differentiate specific effects of BAZ2A/B inhibition from off-target or compound-specific effects in in vitro experiments. While largely inactive, GSK8573 does show weak binding to BRD9. These application notes provide detailed protocols and recommended concentrations for the use of GSK8573 as a negative control in various in vitro assays.

Data Presentation

The following table summarizes the key quantitative data for GSK8573, providing a clear comparison of its binding affinities.

| Target | Assay Type | Quantitative Value | Reference Compound | Reference Value (Kd) |

| BRD9 | Biolayer Interferometry (BLI) | Kd = 1.04 µM[1][2] | GSK2801 | Kd = 1.1 µM[3] |

| BAZ2A | Not specified | Inactive up to 50 µM | GSK2801 | Kd = 257 nM[2][3] |

| BAZ2B | Not specified | Inactive | GSK2801 | Kd = 136 nM[2][3] |

| Other Bromodomains | BLI | No significant interactions detected at 1.0 µM and 0.2 µM[4] | - | - |

Recommended Concentrations for In Vitro Assays

As a negative control, GSK8573 should ideally be used at the same concentration range as its active counterpart, GSK2801, to ensure a valid comparison. Based on published data for GSK2801, the following concentrations for GSK8573 are recommended:

-

Biochemical and Biophysical Assays (e.g., BLI, Thermal Shift): 0.1 µM to 10 µM. Experiments with GSK2801 have utilized concentrations of 0.2 µM and 1.0 µM for BLI.[4]

-

Cell-Based Assays (e.g., CETSA, Incucyte): 1 µM to 10 µM. Cellular activity of GSK2801 has been observed at concentrations below 1 µM.[5] Using GSK8573 in a similar or slightly higher range will help confirm that the observed cellular phenotypes are due to the specific inhibition of the target and not an artifact of the chemical scaffold.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.

Experimental Protocols

Here are detailed methodologies for key experiments where GSK8573 is used as a negative control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.

Objective: To demonstrate that GSK2801, but not GSK8573, stabilizes BAZ2A/B in cells.

Protocol:

-

Cell Culture: Culture cells of interest to 70-80% confluency.

-

Compound Treatment: Treat cells with either GSK2801 (e.g., 1 µM), GSK8573 (e.g., 1 µM), or vehicle (DMSO) for 1-2 hours at 37°C.

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.

-

Include an unheated control at room temperature.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble BAZ2A or BAZ2B protein by Western blot or other quantitative protein detection methods.

-

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment. A shift in the melting curve to a higher temperature for GSK2801-treated cells compared to vehicle and GSK8573-treated cells indicates target engagement.

Biolayer Interferometry (BLI)

BLI is a label-free technology for measuring real-time biomolecular interactions.

Objective: To confirm the binding of GSK2801 to BAZ2A/B and the lack of significant binding of GSK8573.

Protocol:

-

Biosensor Hydration: Hydrate streptavidin (SA) biosensors in the assay buffer for at least 10 minutes.

-

Ligand Immobilization: Immobilize biotinylated BAZ2A or BAZ2B protein onto the SA biosensors.

-

Baseline: Establish a stable baseline by dipping the biosensors in assay buffer.

-

Association: Transfer the biosensors to wells containing a dilution series of GSK2801 or GSK8573 (e.g., 0.1 µM to 10 µM) to measure the association rate (kon).

-

Dissociation: Move the biosensors back to wells containing only assay buffer to measure the dissociation rate (koff).

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the equilibrium dissociation constant (Kd). GSK2801 should exhibit a clear binding curve, while GSK8573 should show minimal to no response.

Incucyte® Cell Proliferation Assay

The Incucyte® system allows for real-time, automated monitoring of cell proliferation.

Objective: To assess the effect of BAZ2A/B inhibition by GSK2801 on cell growth, using GSK8573 to control for non-specific effects.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Addition: After cell adherence, add fresh media containing GSK2801, GSK8573, or vehicle (DMSO) at the desired concentrations.

-

Imaging and Analysis:

-

Place the plate in the Incucyte® Live-Cell Analysis System.

-

Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours).

-

Use the Incucyte® software to analyze cell confluence over time.

-

-

Data Analysis: Plot percent confluence versus time for each treatment condition. A significant decrease in cell proliferation in GSK2801-treated wells compared to vehicle and GSK8573-treated wells would indicate a specific effect of BAZ2A/B inhibition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for Utilizing GSK8573 as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper use of GSK8573 as a negative control in various experimental settings. GSK8573 is an indispensable tool for validating the on-target effects of its active counterpart, GSK2801, an inhibitor of the BAZ2A and BAZ2B bromodomains.

Introduction to GSK8573

GSK8573 is a structurally related, but biologically inactive, analog of GSK2801.[1][2][3][4] While GSK2801 potently inhibits the acetyl-lysine binding activity of the BAZ2A and BAZ2B bromodomains, GSK8573 is inactive against these targets.[1][2][3][4][5] This key difference allows researchers to distinguish between the specific effects of BAZ2A/B inhibition and any potential off-target or non-specific effects of the chemical scaffold.

A critical consideration when using GSK8573 is its known off-target activity against BRD9, with a dissociation constant (Kd) of 1.04 μM.[5] Therefore, at higher concentrations, GSK8573 may elicit biological effects through the inhibition of BRD9. This underscores the importance of using GSK8573 at appropriate concentrations and in conjunction with other controls to ensure robust and reliable data.

Key Characteristics and Data

The following tables summarize the key binding affinities and properties of GSK8573 and its active counterpart, GSK2801.

Table 1: Comparative Binding Affinities (Kd)

| Compound | BAZ2A | BAZ2B | BRD9 |

| GSK2801 | 257 nM | 136 nM | 1.1 μM |

| GSK8573 | Inactive | Inactive | 1.04 μM |

Table 2: Compound Properties

| Property | GSK8573 | GSK2801 |

| Molecular Weight | 323.39 g/mol | 351.4 g/mol |

| Primary Targets | None (inactive control) | BAZ2A, BAZ2B |

| Known Off-Target | BRD9 | BRD9, TAF1L |

| Recommended Use | Negative control for GSK2801 | BAZ2A/B bromodomain inhibitor |

Signaling Pathways

To effectively design experiments and interpret results, it is crucial to understand the signaling pathways associated with the intended targets of GSK2801 (BAZ2A/B) and the known off-target of GSK8573 (BRD9).

BAZ2A and BAZ2B Signaling

BAZ2A and BAZ2B are components of chromatin-remodeling complexes. BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the transcriptional silencing of ribosomal DNA (rDNA) and the maintenance of heterochromatin.[6] Aberrant BAZ2A expression has been linked to aggressive prostate cancer.[7] BAZ2B's functions are less understood but it is also involved in chromatin remodeling.

BAZ2A/B signaling pathway and points of intervention.

BRD9 Signaling

BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been implicated in various cellular processes, including cell cycle regulation, extracellular matrix organization, and the Nrf2-mediated antioxidant response.[8][9][10] Its dysregulation has been associated with several cancers.

BRD9 signaling pathway and potential off-target effects.

Experimental Protocols

The following protocols provide detailed methodologies for using GSK8573 as a negative control in key experiments.

Protocol 1: Fluorescence Recovery After Photobleaching (FRAP) Assay

This protocol is adapted from a study that used FRAP to demonstrate the cellular activity of GSK2801, with GSK8573 as a negative control.[1][3]

Objective: To assess the ability of GSK2801 to displace BAZ2A from chromatin in living cells, using GSK8573 to control for non-specific effects.

Materials:

-

U2OS cells (or other suitable cell line)

-

Expression vector for GFP-BAZ2A

-

Transfection reagent

-

GSK2801 (e.g., 10 mM stock in DMSO)

-

GSK8573 (e.g., 10 mM stock in DMSO)

-

Cell culture medium

-

Confocal microscope with FRAP capabilities

Procedure:

-

Cell Seeding and Transfection:

-

Seed U2OS cells in glass-bottom dishes suitable for microscopy.

-

Transfect cells with the GFP-BAZ2A expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

-

-

Compound Treatment:

-

Prepare working solutions of GSK2801 and GSK8573 in cell culture medium. A typical final concentration to test is 1-10 µM. Include a vehicle control (DMSO).

-

Treat the GFP-BAZ2A expressing cells with GSK2801, GSK8573, or vehicle for a predetermined time (e.g., 1-4 hours).

-

-

FRAP Imaging:

-

Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).

-

Identify cells expressing GFP-BAZ2A with clear nuclear localization.

-

Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

-

Photobleach the ROI using a high-intensity laser.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached region over time.

-

Correct for photobleaching during image acquisition.

-

Normalize the recovery curves.

-

Calculate the mobile fraction and the half-time of recovery.

-

Expected Results:

-

Vehicle Control: GFP-BAZ2A will show a relatively slow fluorescence recovery, indicating its association with chromatin.

-

GSK2801 Treatment: A faster fluorescence recovery is expected, as the inhibitor displaces GFP-BAZ2A from its binding sites on acetylated histones, increasing the mobile fraction of the protein.

-

GSK8573 Treatment: The fluorescence recovery should be similar to the vehicle control, demonstrating that the inactive compound does not displace GFP-BAZ2A from chromatin.

Workflow for the FRAP experiment.

Protocol 2: Chemoproteomic Competition Binding Assay

This protocol is based on a chemoproteomic approach used to assess the selectivity of GSK2801 for endogenous bromodomain proteins, with GSK8573 as a negative control.[1][3]

Objective: To determine the binding profile of GSK2801 to endogenous bromodomain-containing proteins from a cell lysate and to confirm that GSK8573 does not compete for binding to BAZ2A/B.

Materials:

-

Cell line expressing a range of bromodomain proteins (e.g., HuT-78)

-

Lysis buffer

-

Affinity matrix with immobilized GSK2801 analog

-

GSK2801 (for competition)

-

GSK8573 (for competition)

-

Wash buffers

-

Elution buffer

-

Equipment for proteomics analysis (e.g., LC-MS/MS)

Procedure:

-

Cell Lysate Preparation:

-

Culture and harvest cells.

-

Lyse the cells to obtain a whole-cell protein extract.

-

Determine the protein concentration of the lysate.

-

-

Competition Binding:

-

Pre-incubate aliquots of the cell lysate with increasing concentrations of free GSK2801 or GSK8573. Include a vehicle control.

-

-

Affinity Capture:

-

Add the pre-incubated lysates to the GSK2801-analog affinity matrix.

-

Incubate to allow binding of proteins to the immobilized probe.

-

-

Washing and Elution:

-

Wash the affinity matrix extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

-

Proteomic Analysis:

-

Prepare the eluted proteins for mass spectrometry (e.g., tryptic digestion, TMT labeling).

-

Analyze the samples by LC-MS/MS to identify and quantify the bound proteins.

-

-

Data Analysis:

-

Identify the proteins that are competed off the affinity matrix by free GSK2801.

-

Determine the dose-response curves for the displacement of BAZ2A and BAZ2B by GSK2801.

-

Confirm that GSK8573 does not significantly compete for the binding of BAZ2A and BAZ2B to the affinity matrix.

-

Expected Results:

-

GSK2801 Competition: A dose-dependent decrease in the amount of BAZ2A and BAZ2B captured on the affinity matrix will be observed.

-

GSK8573 Competition: No significant decrease in the amount of captured BAZ2A and BAZ2B is expected, confirming its inactivity towards these targets. Binding of BRD9 may be competed by both GSK2801 and GSK8573.

Workflow for the chemoproteomics experiment.

General Considerations for Using GSK8573

-

Concentration: Use GSK8573 at the same concentration as GSK2801 to ensure a direct comparison. Be mindful of the potential for off-target effects on BRD9 at concentrations approaching or exceeding 1 µM.

-

Solubility: Ensure that both GSK8573 and GSK2801 are fully dissolved in the vehicle (typically DMSO) and then diluted in the appropriate assay buffer or cell culture medium.

-

Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent.

-

Data Interpretation: A differential effect between GSK2801 and GSK8573 provides strong evidence for on-target activity. If both compounds produce a similar effect, it may be due to an off-target activity common to both (such as BRD9 inhibition) or a non-specific effect of the chemical scaffold.

By adhering to these guidelines and protocols, researchers can confidently employ GSK8573 as a negative control to generate high-quality, reproducible data and advance our understanding of BAZ2A/B biology.

References

- 1. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BAZ2A‐mediated repression via H3K14ac‐marked enhancers promotes prostate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BRD9 Facilitates Oncogenic Nrf2 Pathway and Dampens Venetoclax Sensitivity By Remodeling Chromatin Accessibility in Chronic Lymphocytic Leukemia | Blood | American Society of Hematology [ashpublications.org]

Application Notes and Protocols: GSK8573 Solubility and Solvent Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the solubilization and preparation of GSK8573 for both in vitro and in vivo experimental settings. GSK8573 is utilized as an inactive control compound for GSK2801, an acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains. Notably, GSK8573 exhibits binding activity to BRD9 (Kd of 1.04 μM) and is inactive against BAZ2A/B and other bromodomain families.[1][2]

Data Presentation: Solubility

The solubility of GSK8573 has been determined in various solvents. The following table summarizes the quantitative solubility data for easy reference and comparison.

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 22 mg/mL | 68.03 mM | Sonication is recommended to aid dissolution.[1] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 7.73 mM | A common formulation for in vivo studies.[1][3] |

Molecular Weight of GSK8573: 323.39 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of GSK8573 Stock Solution for In Vitro Assays

This protocol outlines the preparation of a high-concentration stock solution of GSK8573 in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in aqueous media for in vitro experiments.

Materials:

-

GSK8573 powder

-

Anhydrous/molecular biology grade DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weighing: Accurately weigh the desired amount of GSK8573 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 30.92 µL of DMSO per 1 mg of GSK8573).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Visually inspect for complete dissolution.

-

-

Storage:

Protocol 2: Preparation of GSK8573 Formulation for In Vivo Studies

This protocol details the preparation of a GSK8573 formulation suitable for administration in animal models, based on a common vehicle composition.

Materials:

-

GSK8573 powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile Saline (0.9% w/v NaCl in water)

-

Sterile conical tubes

-

Pipettes and sterile tips

Procedure: This procedure is for preparing a final concentration of 2 mg/mL.

-

Prepare a Concentrated Stock: First, prepare a concentrated stock solution of GSK8573 in DMSO. For instance, create a 20 mg/mL stock by dissolving the appropriate amount of GSK8573 in DMSO.

-

Vehicle Preparation (for 1 mL final volume):

-

In a sterile conical tube, add 400 µL of PEG300.

-

Add 100 µL of the 20 mg/mL GSK8573 DMSO stock solution to the PEG300 and mix thoroughly by pipetting or vortexing. This results in a 10% DMSO concentration in the final formulation.

-

Add 50 µL of Tween 80 to the mixture and mix until a homogenous solution is formed.

-

Add 450 µL of sterile saline to the mixture.

-

Vortex the final solution thoroughly to ensure complete mixing. The final concentration of GSK8573 will be 2 mg/mL.

-

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing GSK8573 for in vivo use and the logical relationship between GSK8573, its active counterpart GSK2801, and their respective protein targets.

Caption: Workflow for preparing GSK8573 in vivo formulation.

Caption: Logical relationship of GSK8573 and GSK2801 to their targets.

References

Application Notes and Protocols for the Use of GSK8573 as a Negative Control in Immunoprecipitation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK8573 is a crucial tool for researchers studying the function of BAZ2A and BAZ2B bromodomains. It is structurally related to the potent and selective BAZ2A/B inhibitor, GSK2801, but is inactive against these targets.[1][2][3][4][5] This makes GSK8573 an ideal negative control for in-cell experiments, including immunoprecipitation, to ensure that the observed effects of GSK2801 are due to the specific inhibition of BAZ2A and BAZ2B and not off-target effects.[1][4][5] This document provides detailed application notes and protocols for the proper use of GSK8573 in immunoprecipitation assays.

Mechanism of Action and Target Profile

GSK2801 is a potent, cell-active, and selective acetyl-lysine competitive inhibitor of the BAZ2A and BAZ2B bromodomains.[1][2][4][6] In contrast, GSK8573 was designed as a negative control and shows no significant binding to BAZ2A or BAZ2B.[1][4] While GSK8573 is largely inactive, it does exhibit some limited affinity for BRD9, SMARCA2, and SMARCA4 at higher concentrations.[1] Therefore, it is essential to use appropriate concentrations to maintain its utility as a specific negative control for BAZ2A/B inhibition.

Data Presentation

The following tables summarize the binding affinities of GSK2801 and GSK8573 for various bromodomain-containing proteins, highlighting the selectivity of GSK2801 and the inactivity of GSK8573 against BAZ2A and BAZ2B.

Table 1: Dissociation Constants (Kd) of GSK2801 for BAZ2A and BAZ2B

| Compound | Target | Kd (nM) | Assay Method |

| GSK2801 | BAZ2A | 257 | Isothermal Titration Calorimetry (ITC) |

| GSK2801 | BAZ2B | 136 | Isothermal Titration Calorimetry (ITC) |

Data sourced from multiple studies.[1][2][3][4][6][7]

Table 2: Comparative Binding Affinities (pKd) from Chemoproteomic Competition Binding Assay

| Compound | BAZ2A (pKd) | BAZ2B (pKd) | BRD9 (pKd) | SMARCA2/4 (pKd) |

| GSK2801 | 5.5 | 5.5 | - | - |

| GSK8573 | No binding up to 50 µM | No binding up to 50 µM | 4.5 | 4.8 |

This assay was performed in HuT-78 cell lysate.[1][4] pKd is the negative logarithm of the dissociation constant.

Table 3: Off-Target Binding Affinities (Kd) of GSK2801

| Compound | Off-Target | Kd (µM) | Assay Method |

| GSK2801 | BRD9 | 1.1 | Isothermal Titration Calorimetry (ITC) |

| GSK2801 | TAF1L(2) | 3.2 | Isothermal Titration Calorimetry (ITC) |

Data indicates that GSK2801 has significantly lower affinity for these off-targets compared to BAZ2A/B.[1][7]

Signaling Pathway

BAZ2A (also known as TIP5) is a key component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in silencing ribosomal DNA (rDNA) transcription and establishing heterochromatin.[8][9][10] BAZ2A's bromodomain recognizes acetylated lysines on histones, tethering the NoRC complex to chromatin and initiating gene silencing. GSK2801 competitively binds to the BAZ2A bromodomain, preventing its association with acetylated histones and thereby inhibiting its function. GSK8573, lacking this binding affinity, should not interfere with this process.

Caption: BAZ2A's role in the NoRC complex and its inhibition by GSK2801.

Experimental Protocols

This section provides a detailed protocol for an immunoprecipitation (IP) experiment to investigate the interaction of BAZ2A with a protein of interest and how this interaction is affected by GSK2801, using GSK8573 as a negative control.

Experimental Workflow

Caption: Workflow for Immunoprecipitation using GSK2801 and GSK8573.

Detailed Immunoprecipitation Protocol

Materials:

-

Cells expressing the protein of interest and BAZ2A

-

GSK2801 (e.g., 1 µM final concentration)

-

GSK8573 (e.g., 1 µM final concentration)

-

DMSO (Vehicle control)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-BAZ2A antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., Glycine-HCl, pH 2.5)

-

Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Treat cells with DMSO (vehicle), GSK2801, or GSK8573 at the desired final concentration for the appropriate time (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Pre-clearing the Lysate:

-

For each IP reaction, take an equal amount of protein (e.g., 500-1000 µg) in a final volume of 500 µL with lysis buffer.

-

Add 20-30 µL of Protein A/G magnetic bead slurry to each lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Place the tubes on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

-

-

Immunoprecipitation:

-

To each pre-cleared lysate, add the primary antibody (anti-BAZ2A) or an isotype control IgG. The optimal antibody concentration should be determined empirically (typically 2-5 µg).

-

Incubate with gentle rotation overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add 30 µL of Protein A/G magnetic bead slurry to each tube.

-

Incubate with gentle rotation for 2-4 hours at 4°C.

-

-

Washing:

-

Place the tubes on a magnetic rack to pellet the beads.

-

Carefully remove and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of elution buffer and incubate for 5-10 minutes at room temperature with gentle agitation.

-

Place the tubes on a magnetic rack and carefully transfer the supernatant (containing the eluted proteins) to a new tube containing 5-10 µL of neutralization buffer.

-

Alternatively, resuspend the beads directly in 30 µL of 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

-

Downstream Analysis:

-

The eluted samples are now ready for analysis by Western blotting to detect the co-immunoprecipitated protein of interest. A successful experiment will show a reduced interaction in the GSK2801-treated sample compared to the DMSO and GSK8573-treated samples.

-

Conclusion